![molecular formula C8Br2N2O3S B12933815 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione](/img/structure/B12933815.png)
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of bromine atoms and a thiadiazole ring, which contribute to its distinct chemical behavior.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the bromination of isobenzofuran derivatives followed by cyclization and introduction of the thiadiazole ring. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, often utilizing continuous flow reactors and automated systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cyclization: The presence of multiple reactive sites allows for cyclization reactions, leading to the formation of complex ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include strong nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions vary but often involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .
Aplicaciones Científicas De Investigación
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for investigating biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases, leveraging its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione involves its interaction with specific molecular targets and pathways. The compound can act as an electron acceptor or donor, influencing redox reactions and electron transport processes. Its unique structure allows it to interact with various biological molecules, potentially affecting cellular functions and signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
4,7-Dibromobenzo[c][1,2,5]thiadiazole: Similar in structure but lacks the isobenzofuro moiety.
4,7-Dibromo-5,6-dinitrobenzo[c][1,2,5]thiadiazole: Contains additional nitro groups, altering its reactivity and applications.
8,8′-(Benzo[c][1,2,5]thiadiazole-4,7-diyl)bis(quinolin-4(1H)-one): A more complex derivative with additional functional groups.
Uniqueness
4,8-Dibromoisobenzofuro[5,6-c][1,2,5]thiadiazole-5,7-dione stands out due to its unique combination of bromine atoms, thiadiazole ring, and isobenzofuro moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C8Br2N2O3S |
|---|---|
Peso molecular |
363.97 g/mol |
Nombre IUPAC |
4,8-dibromofuro[3,4-f][2,1,3]benzothiadiazole-5,7-dione |
InChI |
InChI=1S/C8Br2N2O3S/c9-3-1-2(8(14)15-7(1)13)4(10)6-5(3)11-16-12-6 |
Clave InChI |
UQEAXXJFQSKBJR-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C3=NSN=C3C(=C1C(=O)OC2=O)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Ethyl 6-formyl-1,4-dimethyl-1,4-dihydropyrrolo[3,2-c]pyrazole-5-carboxylate](/img/structure/B12933741.png)
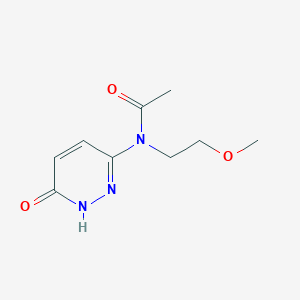
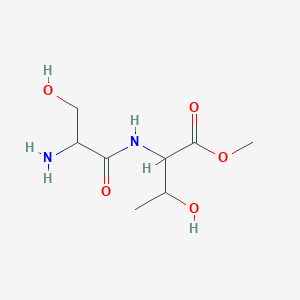
![N-(6-Chloro-4-(pentyloxy)pyrido[3,2-d]pyrimidin-2-yl)acetamide](/img/structure/B12933771.png)

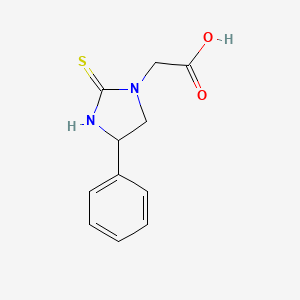
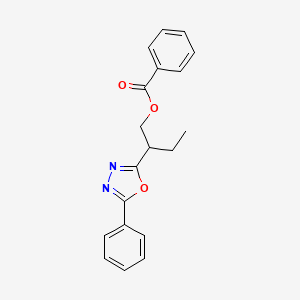
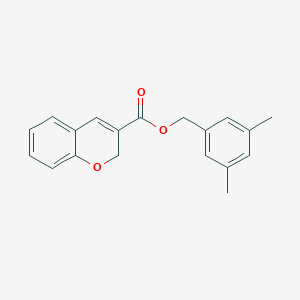
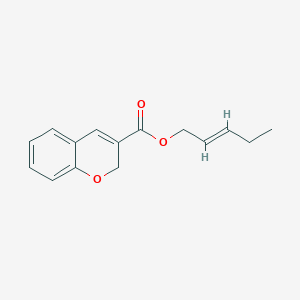
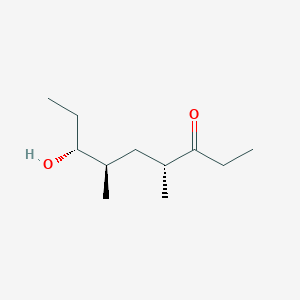

![[1-(furan-2-ylmethylamino)-1-oxopropan-2-yl] 2H-chromene-3-carboxylate](/img/structure/B12933826.png)
